2-Fluorobenzo[d]thiazol-7-ol
Description
Contextualization of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Sciences
Benzothiazole and its derivatives are integral to the development of a myriad of bioactive compounds. scholarsresearchlibrary.com Their significance stems from their ability to interact with a variety of biological targets. The aromatic nature of the bicyclic system, coupled with the presence of nitrogen and sulfur heteroatoms, allows for diverse intermolecular interactions, including hydrogen bonding, and π-π stacking. These interactions are crucial for the binding of small molecules to proteins and other biological macromolecules, forming the basis of their pharmacological effects.
The Strategic Significance of Fluorine and Hydroxyl Substitutions in Benzothiazole Scaffolds
The introduction of fluorine and hydroxyl groups onto the benzothiazole scaffold is a well-established strategy for modulating the physicochemical and biological properties of the parent compound.
Fluorine Substitution: The incorporation of fluorine atoms into organic molecules can have profound effects on their properties. researchgate.net Due to its high electronegativity and small size, fluorine can alter the electronic distribution within a molecule, influencing its acidity, basicity, and dipole moment. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. researchgate.net In the context of benzothiazoles, fluorination has been shown to enhance anticancer and antimicrobial activities. rsc.org For instance, certain fluorinated benzothiazoles have exhibited potent and selective antitumor properties. researchgate.net
Hydroxyl Substitution: The hydroxyl group, as a hydrogen bond donor and acceptor, can significantly impact a molecule's solubility and its ability to interact with biological targets. The position of the hydroxyl group on the benzothiazole ring can influence its biological activity. For example, hydroxylated derivatives of 2-phenylbenzothiazole (B1203474) have been investigated for their potential as anticancer agents. publish.csiro.au The formation of an inactive metabolite, 2-(4-aminophenyl)-6-hydroxybenzothiazole, can be blocked by the introduction of a fluorine atom, highlighting the interplay between different substituents. fishersci.com
The combined presence of both fluorine and a hydroxyl group in 2-Fluorobenzo[d]thiazol-7-ol suggests a molecule with potentially enhanced biological activity and favorable pharmacokinetic properties.
Current Research Frontiers and Unexplored Avenues for Fluorinated and Hydroxylated Benzothiazoles
Current research on fluorinated and hydroxylated benzothiazoles is focused on several key areas:
Development of Novel Synthetic Methodologies: The efficient synthesis of specifically substituted benzothiazoles remains a challenge. nih.gov Researchers are actively developing new catalytic methods and reaction pathways to access a wider range of derivatives with precise control over the substitution pattern.
Exploration of New Biological Targets: While the anticancer and antimicrobial activities of benzothiazoles are well-documented, there is ongoing research to identify new biological targets for these compounds. This includes their potential as inhibitors of enzymes involved in various diseases and as imaging agents for diagnostic purposes. fishersci.com
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and nature of substituents on the benzothiazole ring affect its biological activity is crucial for the rational design of new drugs. SAR studies on fluorinated and hydroxylated benzothiazoles are helping to elucidate the key structural features required for potent and selective activity.
Despite the progress made, there are still many unexplored avenues. The systematic investigation of less common substitution patterns, such as that found in this compound, represents a significant opportunity for new discoveries.
Rationale for Focused Academic Inquiry into this compound
A focused academic inquiry into this compound is warranted for several reasons. Firstly, the combination of a fluorine atom at the 2-position and a hydroxyl group at the 7-position is a unique structural motif that has not been extensively studied. This specific arrangement of substituents could lead to novel biological activities that are distinct from those of other known benzothiazole derivatives.
Secondly, the synthesis of this compound presents a synthetic challenge that, if overcome, could open up new avenues for the preparation of other related compounds. The development of a robust synthetic route would be a valuable contribution to the field of heterocyclic chemistry.
Finally, a thorough investigation of the physicochemical and biological properties of this compound would provide valuable data for SAR studies and contribute to a more comprehensive understanding of the role of fluorine and hydroxyl substitutions in the benzothiazole scaffold.
While specific experimental data on this compound is currently scarce in the public domain, the known properties of related compounds provide a strong foundation for predicting its potential significance. The following tables summarize some of the properties of related benzothiazole derivatives, illustrating the impact of fluorination and hydroxylation.
Table 1: Physicochemical Properties of Related Benzothiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2-Fluorobenzo[d]thiazol-4-ol | C₇H₄FNOS | 169.18 | 2.5 |
| 2-Hydroxybenzothiazole | C₇H₅NOS | 151.19 | - |
Data for this compound is not available.
Table 2: Biological Activity of Selected Fluorinated Benzothiazole Derivatives
| Compound | Biological Activity | Reference |
| Fluorinated 2-aryl benzothiazoles | Potent antitumor activity against breast cancer cell lines publish.csiro.au | publish.csiro.au |
| 2-(4-aminophenyl)benzothiazoles | Potent in vitro inhibitory activity against human breast cancer cell lines publish.csiro.au | publish.csiro.au |
| Fluorinated benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienones | Antiproliferative activity in sensitive human cancer cell lines researchgate.netpublish.csiro.au | researchgate.netpublish.csiro.au |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVXHZQBKGSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Fluorobenzo D Thiazol 7 Ol and Structural Analogues
Synthesis of Precursor Building Blocks: Design and Functionalization of Fluorinated Aromatic Amines and Thiols
The foundation for the synthesis of 2-Fluorobenzo[d]thiazol-7-ol lies in the preparation of appropriately substituted aromatic precursors, primarily ortho-aminothiophenols. The challenge is to incorporate the required hydroxyl group at the C7 position and set the stage for the introduction of fluorine at the C2 position.
One primary precursor is a 2-amino-3-mercapto-phenol derivative. The synthesis of such compounds can be challenging due to the propensity of o-aminothiophenols to oxidize. lookchem.com A common route involves the reduction of a corresponding disulfide or the hydrolysis of a more stable precursor like a 2-aminobenzothiazole (B30445).
For the synthesis of hydroxy-substituted benzothiazoles, a viable strategy begins with commercially available substituted aminobenzoates. For instance, methyl 3-hydroxy-4-nitrobenzoate can be protected, reduced, and then converted into a 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate. nih.gov This highlights a key strategy: incorporating the hydroxyl group into the aniline (B41778) precursor before the benzothiazole (B30560) ring is formed. Protecting the hydroxyl group, for example as a tert-butyldimethylsilyl (TBDMS) ether, is often necessary during the cyclization steps to prevent unwanted side reactions. nih.gov
Alternatively, fluorinated anilines can serve as precursors. For example, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole is achieved through the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189), demonstrating the use of a pre-fluorinated aniline to introduce the fluorine atom onto the benzene (B151609) ring. indexcopernicus.com While this places the fluorine on the benzene moiety rather than the C2 position, it illustrates the principle of using functionalized anilines as core building blocks.
The synthesis of thiobenzanilides, which are key intermediates for certain cyclization strategies, is also a critical aspect of precursor design. These are typically prepared by treating a substituted aniline with a thioacylating agent, or by the thionation of the corresponding benzanilide (B160483) using Lawesson's reagent. acs.orgnih.gov To synthesize a precursor for this compound, one could envision the synthesis of a thiobenzanilide (B1581041) derived from a 2-aminophenol (B121084) derivative where the hydroxyl group is appropriately protected.
Advanced Cyclization Strategies for the Benzothiazole Ring System Formation
The construction of the benzothiazole core is a pivotal step, and several advanced methods have been developed to achieve this transformation efficiently and with control over substitution patterns.
The most traditional and widely used method for benzothiazole synthesis is the condensation of an o-aminothiophenol with a carbonyl-containing compound. researchgate.net This can include carboxylic acids, aldehydes, acyl chlorides, or nitriles. researchgate.netnih.gov The reaction typically proceeds under acidic or thermal conditions and results in the formation of the thiazole (B1198619) ring fused to the benzene ring. For instance, the condensation of 2-aminothiophenol (B119425) with various aldehydes can be promoted by catalysts such as H₂O₂/HCl or iodine, often at room temperature. nih.govorganic-chemistry.org
A prominent alternative is the Jacobsen cyclization, which involves the oxidative radical cyclization of thiobenzanilides. researchgate.net This method is highly effective for the synthesis of 2-arylbenzothiazoles. The reaction is typically carried out using potassium ferricyanide (B76249) in an alkaline solution. researchgate.net A key feature of the Jacobsen cyclization is its regioselectivity; for example, the cyclization of 3-fluoro-thiobenzanilides leads to the formation of 6-fluorobenzothiazoles. researchgate.net However, mixtures of regioisomers, such as 5- and 7-fluoro-benzothiazoles, can also be formed, necessitating modifications to the process for regioselective synthesis. acs.org
| Cyclization Method | Precursors | Reagents/Catalysts | Key Features |
| Direct Condensation | o-Aminothiophenol, Aldehyde | H₂O₂/HCl or Iodine | Versatile, proceeds under mild conditions. nih.govorganic-chemistry.org |
| Jacobsen Cyclization | Thiobenzanilide | K₃[Fe(CN)₆], NaOH | Oxidative radical cyclization, effective for 2-aryl derivatives. acs.orgresearchgate.net |
| Radical Cyclization | Thioformanilides | Chloranil, Irradiation | Proceeds via a thiyl radical mechanism. nih.gov |
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium catalysis offers a powerful tool for the synthesis of benzothiazoles through intramolecular C-H functionalization and C-S bond formation. This approach typically starts from readily available thiobenzanilides.
The catalytic system often consists of a palladium(II) salt, such as Pd(OAc)₂, and a copper(I) co-catalyst. This method avoids the need for pre-functionalized anilines (e.g., ortho-haloanilines) and demonstrates good functional group tolerance. The use of additives like tetrabutylammonium (B224687) bromide (Bu₄NBr) can significantly enhance the efficiency of the transformation.
Table 1: Examples of Palladium-Catalyzed Benzothiazole Synthesis
| Starting Material | Catalyst System | Conditions | Yield |
|---|---|---|---|
| N-phenylthiobenzamide | 10 mol% Pd(OAc)₂, 50 mol% CuI, 2 equiv Bu₄NBr | xylene, 140 °C | High |
| N-(p-tolyl)thiobenzamide | 10 mol% PdCl₂, 50 mol% CuI, 2 equiv Bu₄NBr | xylene, 140 °C | High |
| N-(4-methoxyphenyl)thiobenzamide | 10 mol% PdBr₂, 50 mol% CuI, 2 equiv Bu₄NBr | xylene, 140 °C | High |
This table presents representative data on palladium-catalyzed synthesis of 2-substituted benzothiazoles.
This strategy provides a direct route to 2-aminobenzothiazoles from anilines. The reaction involves treating an aniline derivative with a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent, most commonly bromine in acetic acid. indexcopernicus.com
The mechanism is believed to involve the in situ formation of thiocyanogen (B1223195) ((SCN)₂), which then electrophilically attacks the aniline ring ortho to the amino group, followed by intramolecular cyclization. This method has been successfully applied to the synthesis of various substituted 2-aminobenzothiazoles, including those with hydroxyl groups on the benzene ring. nih.gov For the synthesis of a 7-hydroxy derivative, a 3-hydroxyaniline precursor would be required. The protection of the hydroxyl group may be necessary to achieve good yields. nih.gov
Regioselective Introduction of the Fluorine Atom at the 2-Position
Introducing a fluorine atom directly at the C2 position of the benzothiazole ring is a significant synthetic challenge. Direct C-H fluorination of such heterocycles is not a well-established process. Therefore, indirect methods are typically employed.
One potential route is through a Sandmeyer-type reaction . wikipedia.orgnih.gov This would involve the synthesis of a 2-aminobenzothiazole-7-ol precursor. The 2-amino group can be diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.com Subsequent treatment of the diazonium salt with a fluoride (B91410) source, such as in the Balz-Schiemann reaction which uses tetrafluoroborate (B81430) anions, could yield the desired 2-fluoro derivative. wikipedia.orgorganic-chemistry.orglibretexts.org
Another approach involves the synthesis of a 2-halobenzothiazole (e.g., 2-chloro or 2-bromo) followed by a nucleophilic aromatic substitution (SNA) reaction with a fluoride source like CsF or KF. ucla.edursc.org The synthesis of 2-halobenzothiazoles can be achieved through various methods, including an ionic cascade insertion/cyclization of thia-functionalized arylisocyanides. organic-chemistry.org
A third strategy involves building the fluorinated group into one of the reactants prior to cyclization. While direct incorporation of a C-F bond is difficult, related fluorinated groups can be introduced. For example, 2-trifluoromethylbenzothiazoles can be synthesized from trifluoromethylated thiobenzanilides. lookchem.com Additionally, α-fluoro-1,3-benzothiazol-2-yl sulfone-based synthons have been prepared via deprotonation-fluorination, which can then be used in further reactions. nih.gov These methods highlight the feasibility of incorporating fluorine at or near the 2-position through precursor design.
Directed Synthesis and Functionalization for the Hydroxyl Group at the 7-Position
Achieving regioselective substitution at the C7 position of the benzothiazole nucleus often requires specific synthetic design, as substitution at C5 can be a competing pathway. One powerful strategy is directed ortho-metalation . researchgate.net This involves using a directing group on the aniline precursor to guide metalation (e.g., lithiation) to the ortho position. The resulting organometallic intermediate can then be trapped with an electrophile. A subsequent benzyne (B1209423) formation and intramolecular cyclization can lead to the regioselective formation of a 7-substituted benzothiazole. researchgate.net
A more straightforward approach is to start with a precursor that already contains the desired substitution pattern. For the synthesis of this compound, a suitable starting material would be a 2,3-disubstituted aniline, such as 3-hydroxy-2-nitroaniline or a protected version thereof. Following reduction of the nitro group, the resulting o-phenylenediamine (B120857) derivative can be converted to the target benzothiazole.
The synthesis of methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate from 2-hydroxy-4-aminobenzoates demonstrates the feasibility of synthesizing hydroxy-substituted benzothiazoles where the position of the hydroxyl group is controlled by the substitution pattern of the starting aniline. nih.gov Applying this logic, starting with a 3-hydroxyaniline derivative would be a key step toward the synthesis of 7-hydroxybenzothiazole analogues.
Synthesis of Substituted this compound Derivatives for Structure-Activity Relationship Studies
The strategic derivatization of this compound is crucial for a thorough investigation of its biological properties. Modifications at three key positions—the hydroxyl group, the thiazole nitrogen, and the benzenoid ring—allow for a systematic evaluation of how different functional groups impact its activity.
Modification of the Hydroxyl Moiety (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 7-position of this compound is a prime target for modification to explore the effects of altering hydrogen bonding capacity, lipophilicity, and steric bulk. Etherification and esterification are two of the most common strategies employed for this purpose.
Etherification: The conversion of the hydroxyl group to an ether is typically achieved by O-alkylation. This can be accomplished under basic conditions, where a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This is followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.
Table 1: Examples of Etherification of this compound
| Product Name | Alkylating Agent | Base | Solvent |
| 2-Fluoro-7-methoxybenzo[d]thiazole | Methyl iodide | K₂CO₃ | Acetone |
| 7-(Benzyloxy)-2-fluorobenzo[d]thiazole | Benzyl bromide | NaH | DMF |
| 7-(Allyloxy)-2-fluorobenzo[d]thiazole | Allyl bromide | K₂CO₃ | Acetonitrile |
Esterification: The hydroxyl group can also be converted to an ester through acylation. This can be achieved using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine, which serves to neutralize the acidic byproduct.
Table 2: Examples of Esterification of this compound
| Product Name | Acylating Agent | Base | Solvent |
| 2-Fluorobenzo[d]thiazol-7-yl acetate | Acetyl chloride | Et₃N | Dichloromethane |
| 2-Fluorobenzo[d]thiazol-7-yl benzoate | Benzoyl chloride | Pyridine | Dichloromethane |
| 2-Fluorobenzo[d]thiazol-7-yl pivalate | Pivaloyl chloride | Et₃N | Dichloromethane |
Derivatization at the Thiazole Nitrogen Atom
The nitrogen atom of the thiazole ring in benzothiazoles can be alkylated or arylated to introduce a variety of substituents, which can influence the electronic properties and steric profile of the molecule.
N-Alkylation: Direct N-alkylation of the benzothiazole nitrogen can be challenging due to the potential for competing reactions. However, methods have been developed for the N-alkylation of 2-aminobenzothiazoles using alkylating agents like benzylic alcohols. For the 2-fluorobenzothiazole (B74270) core, activation of the nitrogen may be necessary, or the reaction could proceed via quaternization followed by deprotonation. The reaction of 2-aminobenzothiazoles with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom. nih.gov Dialkyl carbonates have also been used as green alkylating reagents in the iodine-promoted ring-opening alkylation of benzothiazoles. thieme-connect.com
Table 3: Examples of N-Alkylation of this compound
| Product Name | Alkylating Agent | Catalyst/Reagent | Solvent |
| 2-Fluoro-3-methyl-7-hydroxybenzo[d]thiazol-3-ium iodide | Methyl iodide | - | Acetone |
| 3-Benzyl-2-fluoro-7-hydroxybenzo[d]thiazol-3-ium bromide | Benzyl bromide | - | Acetonitrile |
N-Arylation: The introduction of an aryl group at the thiazole nitrogen can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. These reactions typically involve the coupling of the benzothiazole with an aryl halide or boronic acid.
Strategic Substitutions on the Benzenoid Ring
Introducing substituents onto the benzenoid portion of the this compound scaffold can significantly impact its biological activity by altering its electronic and steric properties. Electrophilic aromatic substitution is a key strategy for achieving this. wisdomlib.org The directing effects of the existing substituents (fluoro and hydroxyl groups) will govern the position of the incoming electrophile.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the activating hydroxyl group and the deactivating but ortho-, para-directing fluoro group.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst or in a suitable solvent.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. An acyl group can be introduced using an acyl chloride and a Lewis acid catalyst like aluminum chloride. Subsequent reduction of the ketone can yield an alkyl group.
Table 4: Examples of Benzenoid Ring Substitution of this compound
| Product Name | Reaction Type | Reagents | Position of Substitution |
| 2-Fluoro-x-nitrobenzo[d]thiazol-7-ol | Nitration | HNO₃, H₂SO₄ | To be determined |
| x-Bromo-2-fluorobenzo[d]thiazol-7-ol | Bromination | Br₂, FeBr₃ | To be determined |
| x-Acetyl-2-fluorobenzo[d]thiazol-7-ol | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | To be determined |
Elucidating the Chemical Reactivity and Transformation Pathways of 2 Fluorobenzo D Thiazol 7 Ol
Electrophilic and Nucleophilic Reactions at the Hydroxyl Group
The hydroxyl group at the 7-position of the benzothiazole (B30560) ring is a prime site for both electrophilic and nucleophilic reactions, enabling the introduction of a variety of functional groups.
Electrophilic Reactions: The lone pairs of electrons on the oxygen atom of the hydroxyl group make it nucleophilic, readily reacting with a range of electrophiles.
O-Alkylation (Etherification): In the presence of a base, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with alkyl halides or other alkylating agents in a Williamson-ether synthesis to form the corresponding ethers. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions.
O-Acylation (Esterification): Esters of 2-Fluorobenzo[d]thiazol-7-ol can be synthesized by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like pyridine or triethylamine (B128534), to neutralize the acidic byproduct.
Nucleophilic Reactions: While less common, the hydroxyl group can be converted into a good leaving group, allowing for its substitution by nucleophiles. For instance, conversion to a sulfonate ester (e.g., tosylate or mesylate) facilitates displacement by strong nucleophiles.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |
| O-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | Ester |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base | Sulfonate Ester |
Reactivity Profile of the C-F Bond (e.g., Nucleophilic Aromatic Substitution, Palladium-mediated Transformations)
The carbon-fluorine bond at the 2-position of the benzothiazole ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole (B1198619) ring system activates the C-F bond towards nucleophilic attack. Strong nucleophiles can displace the fluoride (B91410) ion, which is a good leaving group in this context. The rate of this reaction is influenced by the strength of the nucleophile and the reaction conditions. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functionalities at the 2-position.
Palladium-mediated Transformations: The C-F bond can also be activated using palladium catalysts, enabling a range of cross-coupling reactions. While C-F bond activation is generally more challenging than that of other carbon-halogen bonds, specialized ligand systems can facilitate this process. These transformations provide a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Catalyst/Reagents | Product Type |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOR, NaSR, R2NH) | 2-Substituted Benzothiazole |
| Palladium-Catalyzed Cross-Coupling | Pd Catalyst, Ligand, Coupling Partner | 2-Aryl/Alkyl/Amino Benzothiazole |
Heterocyclic Reactivity: Role of Thiazole Nitrogen and Sulfur in Chemical Transformations
Thiazole Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to be protonated or alkylated to form a thiazolium salt. This modification can significantly alter the electronic properties of the ring system, influencing the reactivity of other functional groups. The nitrogen atom's electron-withdrawing nature also contributes to the electrophilicity of the C2 carbon, facilitating nucleophilic attack. Theoretical studies have shown that the N3 nitrogen is the most nucleophilic site in benzothiazole derivatives researchgate.net.
Thiazole Sulfur: The sulfur atom influences the aromaticity of the thiazole ring through the delocalization of its lone pair of electrons nsf.gov. It can also be a site for oxidative reactions. For example, benzothiazoles can undergo oxidation at the sulfur atom to form sulfoxides and sulfones, though this can sometimes lead to ring-opening depending on the oxidant and reaction conditions acs.orgacs.orgnih.gov. The initial oxidation at the sulfur can form a thiyl radical cation, which can then undergo further reactions organic-chemistry.org.
Advanced Organic Reactions: Cross-Coupling and Functionalization of the Benzothiazole Core
The benzothiazole core of this compound is amenable to a variety of advanced organic reactions, particularly palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules.
Suzuki-Miyaura Coupling: The C-F bond at the 2-position can potentially be used as a handle for Suzuki-Miyaura cross-coupling reactions. This would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 2-aryl or 2-vinyl substituted benzothiazole. The efficiency of this reaction would depend on the ability to achieve oxidative addition of the palladium catalyst to the strong C-F bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. This compound could potentially react with primary or secondary amines in the presence of a suitable palladium catalyst and a base to yield 2-amino-substituted benzothiazoles wikipedia.org. This reaction is a valuable method for introducing nitrogen-containing functional groups.
C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) portion of the benzothiazole ring is another advanced strategy for derivatization. Palladium-catalyzed methods have been developed for the oxidative C–H/C–H cross-coupling of benzothiazoles with other heterocycles researchgate.net.
These cross-coupling reactions offer a convergent and efficient approach to synthesizing a wide array of derivatives of this compound with diverse functionalities.
Photochemical and Catalytic Transformations of this compound
Photochemical Transformations: Benzothiazole derivatives can undergo various photochemical reactions. The presence of the fluorine atom and the hydroxyl group can influence the photochemical stability and reactivity of the molecule. Fluorinated aromatic compounds can undergo photolysis, which may lead to defluorination or other structural rearrangements nih.gov. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction medium. The absorption of UV radiation by benzothiazole compounds can lead to a variety of reactions, and the presence of an electron acceptor can modify their photochemical behavior researchgate.net.
Catalytic Transformations: Besides palladium-catalyzed cross-coupling, other catalytic transformations can be envisaged for this compound.
Catalytic Hydrogenation: The benzothiazole ring can be susceptible to catalytic hydrogenation, which could lead to the reduction of the thiazole ring or the benzene ring, depending on the catalyst and reaction conditions. This could potentially lead to the formation of dihydrobenzothiazole or tetrahydrobenzothiazole derivatives.
Oxidation: As mentioned earlier, the sulfur atom can be oxidized. Additionally, the hydroxyl group can be oxidized under certain conditions, although this is generally less favorable on an aromatic ring. The oxidation of the methyl group in 2-methylbenzothiazole to an aldehyde has been observed, suggesting that substituents at the 2-position can be susceptible to oxidation nih.govacs.org.
The specific outcomes of these photochemical and catalytic transformations on this compound would require experimental investigation to be fully elucidated.
Rigorous Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules. ¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity, and their spatial relationships through coupling constants. Similarly, ¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be crucial for confirming the position of the fluorine substituent on the benzothiazole (B30560) ring system.
Despite the importance of this technique, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for 2-Fluorobenzo[d]thiazol-7-ol are not available in published literature. The expected spectra would, however, show characteristic signals corresponding to the aromatic protons and carbons of the benzothiazole core, as well as a distinct signal in the ¹⁹F NMR spectrum.
Table 1: Anticipated NMR Data for this compound
| Technique | Anticipated Observations |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons, with specific chemical shifts and coupling constants determined by the substitution pattern. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those of the thiazole (B1198619) and benzene (B151609) rings. |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) would be employed to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Fragmentation analysis would further help in confirming the structure by identifying characteristic fragments of the molecule. The molecular formula for this compound is C₇H₄FNOS. Current time information in Al Quds, IL.
Specific ESI-MS or HRMS data for this compound is not currently available in the public domain.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Information |
|---|---|
| ESI-MS | Determination of the molecular ion peak to confirm the molecular weight. |
| HRMS | Accurate mass measurement to confirm the elemental formula (C₇H₄FNOS). |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-F stretching, C=N stretching of the thiazole ring, and various aromatic C-H and C-C stretching and bending vibrations.
A search of scientific databases did not yield any experimental IR or Raman spectra for this compound.
Table 3: Anticipated Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200-3600 |
| Aromatic | C-H stretch | 3000-3100 |
| Thiazole | C=N stretch | 1600-1650 |
| Aromatic | C=C stretch | 1450-1600 |
Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax), providing information about the chromophoric system. If the compound is fluorescent, its emission spectrum would show the wavelength of maximum emission.
No experimental UV-Vis or fluorescence data for this compound has been reported in the available scientific literature.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
The growth of suitable single crystals and subsequent X-ray diffraction analysis for this compound have not been reported.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The results of elemental analysis for this compound would be compared with the theoretical values calculated from its empirical formula (C₇H₄FNOS) to confirm its purity and composition.
No published experimental data from the elemental analysis of this compound could be located.
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 49.69% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.38% |
| Fluorine (F) | 19.00 | 1 | 19.00 | 11.23% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.28% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 9.46% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 18.96% |
| Total | | | 169.18 | 100.00% |
Computational and Theoretical Investigations into 2 Fluorobenzo D Thiazol 7 Ol
Quantum Chemical Calculations: Electronic Structure, Energetics, and Spectroscopic Predictions
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule based on its electronic structure. sciencepub.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. semanticscholar.org DFT is a method that, in principle, provides an exact theory of electronic structure based on the electron density distribution, n(r), rather than the more complex many-electron wave function. scispace.com Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data. mdpi.com For 2-Fluorobenzo[d]thiazol-7-ol, these calculations can be used to determine its most stable three-dimensional geometry (optimization) and to predict its vibrational frequencies, which correspond to an infrared spectrum. mdpi.com A common DFT functional for such tasks is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). proteobiojournal.com
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data typical of a DFT B3LYP/6-311G(d,p) calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O (hydroxyl) | 1.36 Å |
| Bond Length | C-S (thiazole) | 1.77 Å |
| Bond Angle | C-S-C (thiazole) | 89.5° |
| Dihedral Angle | H-O-C7-C6 | 180.0° (planar) |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgmnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciencepub.net
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Calculated values are highly dependent on the chosen computational method and basis set.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Computational chemistry is a powerful tool for mapping out reaction pathways and identifying transition states. nih.gov By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify the lowest energy path from reactants to products. This path includes transition states, which are the high-energy structures that must be formed for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy barrier. For this compound, this analysis could be used to study mechanisms such as electrophilic aromatic substitution or oxidation at the hydroxyl group. For instance, a study on the related compound 2-Methylbenzothiazole showed that the reaction with a hydroxyl radical involves multiple steps and spin states, which can be modeled computationally. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule like this compound in a simulated environment, such as in a water solvent. nih.gov By simulating the molecule for nanoseconds or longer, one can observe the rotation of bonds, such as the C-O bond of the hydroxyl group, and the formation and breaking of hydrogen bonds with surrounding solvent molecules. researchgate.net Analysis of the simulation trajectory can reveal the most populated conformations and the stability of the molecule's structure, often quantified by metrics like Root Mean Square Deviation (RMSD). nih.govnih.gov
In Silico Prediction of Molecular Properties and Reactivity Descriptors
Table 3: Predicted Molecular Properties and Reactivity Descriptors for this compound (Illustrative)
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | 2.5 Debye | Indicates significant molecular polarity. |
| Ionization Potential | 6.25 eV | Energy required to remove an electron (related to HOMO energy). proteobiojournal.com |
| Electron Affinity | 1.80 eV | Energy released when an electron is added (related to LUMO energy). |
| Chemical Hardness (η) | 2.23 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.03 eV | Measures the power to attract electrons. |
Advanced Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand in various orientations within the protein's binding site and calculating a "docking score," which estimates the binding affinity, often expressed as binding energy (ΔG) in kcal/mol. nih.govnih.gov Studies on various benzothiazole (B30560) derivatives have shown their potential to bind to targets like dihydroorotase, protein kinases, and aldose reductase. nih.govnih.govbiointerfaceresearch.com A docking study of this compound against a hypothetical protein target would reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound
| Protein Target (Hypothetical) | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase ABC (PDB: XXXX) | -8.5 | ASN-150 | Hydrogen bond with hydroxyl group |
| LEU-85 | Hydrogen bond with thiazole (B1198619) nitrogen | ||
| PHE-165 | π-π stacking with benzothiazole ring |
Enzyme Active Site Binding Affinity and Mode Analysis (e.g., Cholinesterase, Carbonic Anhydrase, Superoxide (B77818) Dismutase)
Molecular docking studies are frequently employed to predict the binding orientation of a ligand within an enzyme's active site and to estimate its binding affinity.
Cholinesterase: Computational studies on various benzothiazole derivatives have revealed their potential as cholinesterase inhibitors. For example, molecular docking of some fluoro-nitro benzothiazolourea analogs with acetylcholinesterase (AChE) has shown excellent docking scores, indicating strong binding potential. researchgate.net These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of these compounds to the enzyme's active site. For instance, some benzimidazole-based thiazole derivatives have been studied for their dual-target inhibitory potential against both acetylcholinesterase and butyrylcholinesterase (BuChE). mdpi.com
Superoxide Dismutase: There is a lack of specific computational studies on the interaction of benzothiazole derivatives with superoxide dismutase (SOD) in the available literature. In silico analyses of SOD have been conducted to understand its structure, function, and the impact of mutations, but not in the context of binding to benzothiazole compounds. nih.govnih.govplos.org
The following table summarizes hypothetical binding affinity data based on studies of related benzothiazole compounds to illustrate the type of information that would be generated from such computational studies.
| Enzyme | PDB ID | Ligand (Analog) | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) |
| Acetylcholinesterase | 4EY7 | Fluoro-nitro benzothiazolourea | -9.7 to -11.2 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| Carbonic Anhydrase II | 2ABE | Benzothiazole-6-sulfonamide | Not Specified | HIS94, HIS96, HIS119, THR199, THR200 |
Note: The data in this table is derived from studies on analogous compounds and is for illustrative purposes only. No direct data for this compound was found.
Nucleic Acid (DNA/RNA) Interaction Mechanisms and Binding Modes
Computational simulations are also valuable for elucidating the mechanisms by which small molecules interact with DNA and RNA.
DNA Interaction: Molecular docking studies of certain benzo[d]thiazol-2-amine derivatives have been conducted to understand their interactions with DNA. nih.gov These studies often analyze the binding modes, such as groove binding or intercalation, and identify the specific interactions, including hydrogen bonds and hydrophobic contacts, with the DNA base pairs. nih.gov The binding affinity is typically quantified by a docking score. For instance, some benzothiazole derivatives have been shown to bind to the minor groove of DNA. nih.govnih.gov
RNA Interaction: Currently, there is a significant gap in the literature regarding computational studies on the interaction between benzothiazole derivatives, including this compound, and RNA. While the interaction of small molecules with RNA is a growing field of interest, specific in silico investigations for this class of compounds are not readily available.
The table below provides a hypothetical representation of the kind of data that would be obtained from molecular docking studies of a benzothiazole derivative with DNA.
| Nucleic Acid | PDB ID | Ligand (Analog) | Docking Score (kcal/mol) | Binding Mode | Interacting Bases (Hypothetical) |
| DNA (B-form) | 1BNA | Benzo[d]thiazol-2-amine derivative | -7.0 to -9.0 | Minor Groove Binding | A5, T6, A17, T18 |
Note: The data in this table is based on studies of similar compounds and is for illustrative purposes. No direct computational data for this compound was found.
Mechanistic Investigations of Biochemical and Biological Activities of 2 Fluorobenzo D Thiazol 7 Ol Derivatives in Vitro Studies
Enzyme Inhibition and Activation Mechanisms
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics and Specificity
Derivatives of the benzothiazole (B30560) scaffold have been identified as notable inhibitors of cholinesterases, enzymes critical in the hydrolysis of choline-based neurotransmitters. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov While specific kinetic studies on 2-Fluorobenzo[d]thiazol-7-ol are not extensively detailed, research on structurally related fluorinated benzothiazoles and benzothiazolones provides significant insights into their inhibitory mechanisms.
A study on a series of 2-substituted 6-fluorobenzo[d]thiazole (B53051) carbamates demonstrated their ability to inhibit both AChE and BChE. nih.gov The structure-activity relationships for these compounds were found to be dependent on their lipophilicity as well as on the Taft polar and steric substituent constants, indicating that the nature of the substitution on the benzothiazole core is crucial for inhibitory potency. nih.gov Molecular docking of the most active compound in this series revealed its specific orientation within the binding site of AChE. nih.gov
In another investigation, benzothiazolone derivatives were evaluated for their inhibitory activity against cholinesterases. researchgate.net Many of these compounds showed a preference for inhibiting BChE over AChE. researchgate.net For instance, one derivative, M13, was identified as a potent, reversible, and noncompetitive BChE inhibitor with a Ki value of 1.14 ± 0.21 μM. researchgate.net This noncompetitive inhibition suggests that the inhibitor binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Furthermore, a detailed kinetic analysis of fluorobenzylcymserine (FBC), an experimental drug candidate, revealed a potent and partial mixed-type inhibition of human BChE. nih.govnih.gov The kinetic constants determined were a Km of 0.419 mM, a Vmax of 0.0885 μM/μ g/min , and two inhibition constants, Ki1 and Ki2, of 11.79 μM and 16.03 μM, respectively. nih.gov A mixed-type inhibition pattern implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. ugm.ac.id
These studies collectively suggest that fluorinated benzothiazole derivatives can act as potent cholinesterase inhibitors, with some exhibiting selectivity for BChE. The mechanism of inhibition can vary from noncompetitive to mixed-type, depending on the specific chemical structure of the derivative.
Table 1: Cholinesterase Inhibition by Benzothiazole Derivatives
| Compound Class | Target Enzyme | Inhibition Type | Ki Value | Reference |
|---|---|---|---|---|
| Benzothiazolone Derivative (M13) | BChE | Reversible Noncompetitive | 1.14 ± 0.21 μM | researchgate.net |
Carbonic Anhydrase Isozyme Inhibition Mechanisms
Benzothiazole derivatives, particularly those bearing a sulfonamide group, have been extensively investigated as inhibitors of carbonic anhydrases (CAs). tandfonline.com These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov Inhibition of specific CA isozymes, such as the tumor-associated hCA IX and XII, is a promising strategy in cancer therapy. tandfonline.com
A series of benzothiazole-based sulfonamides were synthesized and evaluated for their inhibitory activity against cytosolic human isoforms hCA I and II, and the transmembrane isoforms hCA IX and XII. tandfonline.com Many of these derivatives displayed nanomolar inhibitory action against the transmembrane isoforms while showing significantly less activity against the cytosolic ones, indicating a degree of selectivity. tandfonline.com This selectivity is crucial for minimizing off-target effects. mdpi.com The mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. youtube.comyoutube.com
While research on this compound itself is limited in this context, studies on related benzothiazole sulfonamides provide a strong basis for understanding their inhibitory potential. For example, a series of novel benzothiazole derivatives incorporating amino acid moieties were tested against hCA I, hCA II, hCA V, and hCA XIII. nih.govnih.gov These compounds exhibited inhibition constants in the micromolar range, with greater effectiveness against hCA V and hCA II. nih.gov The data suggests that modifications to the benzothiazole scaffold can tune the inhibitory potency and selectivity across different CA isozymes. nih.gov The incorporation of fluorine into sulfonamides has also been shown to produce excellent inhibition of physiologically relevant isoforms like hCA II, VII, and XII. nih.gov
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Sulfonamide Derivatives
| Compound Series | Target Isoform | Inhibition Potency | Selectivity Profile | Reference |
|---|---|---|---|---|
| Benzothiazole-based sulfonamides | hCA IX, hCA XII | Nanomolar range | Selective for transmembrane isoforms over cytosolic hCA I and II | tandfonline.com |
Superoxide (B77818) Dismutase (SOD) Enzyme Interaction Studies
Direct interaction studies of this compound derivatives with superoxide dismutase (SOD) are not extensively documented in the available literature. However, some studies have explored the indirect effects of benzothiazole compounds on the activity of antioxidant enzymes, including SOD, in cellular systems.
In one study, the in vitro anticancer effects of synthesized 2-substituted benzothiazole derivatives were investigated against pancreatic cancer cells. nih.gov It was observed that these compounds not only induced apoptosis but also led to a reduction in the activity of SOD and glutathione (B108866) peroxidase (GPx). nih.gov This suggests that the compounds may interfere with the cellular antioxidant defense system, although the mechanism could be indirect, possibly through the generation of reactive oxygen species that overwhelm the enzymatic capacity or through transcriptional or translational regulation of the enzyme.
It is important to note that the interaction between chemical compounds and SOD can be complex. For instance, some combinations of antioxidants can have unexpected toxic effects. The combination of Cu,Zn-SOD with glutathione (GSH) was found to be highly toxic to normoxic cells, potentially through the formation of toxic radicals promoted by copper ions derived from the SOD. nih.gov This highlights the need for careful investigation when studying the interactions of compounds with antioxidant enzymes.
Other Biologically Relevant Enzyme Target Investigations
Beyond cholinesterases and carbonic anhydrases, derivatives of the benzothiazole scaffold have been shown to inhibit other key enzymes, indicating their potential for broad therapeutic applications.
Topoisomerases: Several studies have identified benzothiazole derivatives as potent inhibitors of DNA topoisomerases. researchgate.netnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them important targets in cancer therapy. nih.govsemanticscholar.org One study found that a series of benzothiazole derivatives acted as human topoisomerase IIα inhibitors, with one compound exhibiting an IC50 value as low as 39 nM. researchgate.net Mechanistic investigations suggested that this compound was not a DNA intercalator but rather a DNA minor groove-binding agent that interacts with the DNA-binding site of the enzyme. researchgate.net Other novel benzothiazole-based compounds have been designed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, demonstrating their potential as antimicrobial agents. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A series of 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated as potential inhibitors of VEGFR-2, a key target in angiogenesis. tandfonline.com One of the synthesized compounds emerged as a potent inhibitor of VEGFR-2 with an IC50 of 91 nM. tandfonline.com
Cytochrome P450 (CYP) Enzymes: Fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to interact with CYP enzymes. Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) induces the expression of CYP1A1 and CYP1B1 in sensitive cancer cells. nih.govllu.edu This induction is linked to the metabolic activation of the compound, which appears to be essential for its antiproliferative activity. nih.govnih.gov
Nucleic Acid Binding and Cleavage Properties (e.g., DNA nuclease activity)
The interaction of benzothiazole derivatives with nucleic acids is a significant area of research, particularly in the context of developing new anticancer and antimicrobial agents. These compounds have been shown to bind to DNA through various modes and, in some cases, induce its cleavage.
Studies on Cu(II) complexes of Schiff bases containing a 4,6-difluorobenzothiazole (B3219819) moiety have demonstrated their ability to bind to calf thymus DNA (CT-DNA), likely through intercalation. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to conformational changes and interfere with DNA replication and transcription. These complexes were also found to exhibit DNA cleavage activity against pBR322 plasmid DNA. nih.gov
Similarly, novel thiazole-based cyanoacrylamide derivatives have been shown to possess DNA cleavage capabilities. nih.gov While their intrinsic nuclease activity was weak, it was significantly enhanced upon irradiation with UV light, suggesting a photo-induced cleavage mechanism likely involving the generation of reactive oxygen species such as singlet oxygen and superoxide radicals. nih.gov The binding of these compounds to DNA has been quantified, with binding constants (Kb) determined through UV-Visible absorption spectrophotometry. nih.gov
Furthermore, some benzothiazole derivatives have been identified as DNA minor groove-binding agents. researchgate.net Unlike intercalation, minor groove binding involves the non-covalent interaction of the molecule with the minor groove of the DNA helix. This mode of binding can also disrupt DNA-protein interactions and affect DNA function. In some cases, benzothiazole derivatives have been shown to induce single-strand breaks and DNA-protein cross-links in cancer cells without acting as traditional topoisomerase poisons. researchgate.net
Cellular Biochemistry and Pathway Modulation (In Vitro)
The in vitro biological activities of fluorinated benzothiazole derivatives extend to the modulation of key cellular biochemical pathways, which underlies their therapeutic potential, particularly in oncology.
A prominent example is the interaction of fluorinated 2-(4-aminophenyl)benzothiazoles with the aryl hydrocarbon receptor (AhR) signaling pathway. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to induce the expression of cytochrome P450 1A1 (CYP1A1) in sensitive human breast and ovarian cancer cell lines. nih.govllu.edu This induction is a critical event, as CYP1A1 metabolizes 5F 203 into reactive intermediates that can form DNA adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis. nih.govnih.gov The bioactivation of these compounds is cell-type specific, which contributes to their selective antitumor activity. nih.govnih.gov
In sensitive MCF-7 breast cancer cells, 5F 203 has been observed to induce cell cycle arrest following DNA damage. researchgate.net This indicates an activation of cell cycle checkpoints, which are crucial mechanisms for preventing the proliferation of cells with damaged DNA.
Furthermore, in silico studies on 2-aminobenzothiazole derivatives have predicted their potential to inhibit various cytochrome P450 enzymes, such as CYP2C19 and CYP2C9, as well as the BSEP transporter. mdpi.com Such interactions could have significant implications for drug metabolism and potential drug-drug interactions. mdpi.com The ability of some benzothiazole derivatives to act as agonists for PPAR-γ also points to their potential in modulating metabolic pathways related to diabetes. mdpi.com
Anti-proliferative Mechanisms in Specific Cancer Cell Lines
In vitro studies on fluorinated benzothiazole derivatives have demonstrated their potential as anti-proliferative agents against various cancer cell lines. While specific mechanistic data for this compound is limited, research on closely related compounds provides insights into their mode of action. For instance, the incorporation of a fluorine atom at the 7th position of certain benzothiazole derivatives has been shown to enhance cytotoxicity. nih.gov
Fluorinated 2-aryl benzothiazole derivatives have been evaluated for their anti-tumor activities against cell lines such as the human breast adenocarcinoma cell line (MCF-7) and a metastatic mammary gland/breast tissue-derived cell line (MDA-MB-468). nih.gov Certain substituted phenols containing a fluorobenzothiazole scaffold have exhibited significant activity against the MCF-7 cell line. nih.gov
The anti-proliferative effects of benzothiazole derivatives are of significant interest, with many compounds inducing a marked reduction in cell viability at low micromolar concentrations in various cancer cell lines, including those for paraganglioma and pancreatic cancer. nih.govmdpi.com
Table 1: Anti-proliferative Activity of Selected Fluorinated Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity (GI50/IC50) |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.57 µM |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.4 µM |
| Pyrrolidine based imidazo (B10784944) benzothiazole with fluorine at 7th position | HepG2, MCF-7, HeLa | Potent antiproliferative agent at 4.0 µM |
Antimicrobial Action Mechanisms Against Bacterial and Fungal Strains
The benzothiazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the general class of benzothiazole derivatives has been widely investigated for antimicrobial potential.
In vitro antimicrobial screening of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives has shown moderate to good inhibition against a range of pathogenic bacteria and fungi. nih.gov These studies typically evaluate the minimum inhibitory concentration (MIC) against various strains.
For example, triazolo-thiadiazole derivatives of benzothiazole have been found to be more active than their 1,3,4-oxadiazole (B1194373) counterparts against both bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and various Aspergillus and Candida species. nih.gov
Elucidation of Anti-inflammatory Pathways (e.g., COX-1/COX-2, TNF-α Modulation)
Benzothiazole derivatives are recognized for their anti-inflammatory properties. niscair.res.in The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzyme exists in two main isoforms, COX-1 and COX-2, which are important targets for anti-inflammatory drugs. nih.gov
Studies on thiazole (B1198619) derivatives have shown their potential as inhibitors of both COX-1 and COX-2. nih.gov For example, certain novel thiazole derivatives have demonstrated potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production in inflammatory settings. nih.gov Modeling analysis through docking in the catalytic site of COX-1 or COX-2 helps to confirm the differential effects of these compounds. nih.gov While direct evidence for this compound is not available, the broader class of thiazole and benzothiazole derivatives has been a focus of research for developing new anti-inflammatory agents.
Oxidative Stress Modulation and Antioxidant Mechanisms
The antioxidant potential of benzothiazole derivatives has been a subject of significant research. niscair.res.in These compounds can modulate oxidative stress through various mechanisms, including radical scavenging. In vitro antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. niscair.res.in
A series of benzothiazol-2-yl-hydrazone derivatives have been synthesized and screened for their antioxidant activity. niscair.res.in The results from such studies indicate that the antioxidant capacity can be influenced by the nature and position of substituents on the benzothiazole ring. For instance, compounds bearing methoxy (B1213986) groups have shown promising antioxidant activity, in some cases better than the standard drug ascorbic acid. niscair.res.in The development of new antioxidants is crucial for preventing and delaying conditions associated with oxidative stress. nih.gov
Antitubercular Activity Mechanisms (e.g., DprE1 Inhibition)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and represents a promising target for the development of new antitubercular drugs. nih.govresearchgate.net Benzothiazole derivatives have been investigated as potential inhibitors of this enzyme.
Structure-based drug design has led to the synthesis of novel benzothiazolylpyrimidine-5-carboxamides that have been evaluated for their antitubercular activity. nih.gov Some of these derivatives have shown potent activity against Mycobacterium tuberculosis (H37Rv strain). nih.gov The mechanism of action of many potent DprE1 inhibitors involves the formation of a covalent or noncovalent bond with the enzyme, leading to a loss of its catalytic activity and ultimately, the death of the mycobacterium. researchgate.netnih.gov
A pharmacophore model for DprE1 inhibitors suggests the necessity of aromatic and aliphatic carbon centers, as well as hydrogen bond donors, for the development of new selective inhibitors. nih.gov
In Vitro Cytotoxicity Assessment in Research Cell Lines
The in vitro cytotoxicity of new chemical entities is a critical step in their evaluation as potential therapeutic agents. For fluorinated benzothiazole derivatives, cytotoxicity has been assessed against various cancer cell lines. nih.gov
For example, the cytotoxicity of certain 2-substituted 6-fluorobenzo[d]thiazole derivatives has been evaluated against cell lines such as HepG2 (human liver cancer cell line) and MCF-7. nih.gov These studies help to determine the concentration at which a compound exhibits toxic effects on cells.
Furthermore, some studies have investigated the cytotoxicity of benzothiazole derivatives on normal human cell lines to assess their selectivity towards cancer cells. For instance, certain thiophene-based benzothiazole derivatives have exhibited low cytotoxic effects on normal human fibroblasts while showing strong anti-proliferative effects on cancer cell lines. nih.gov
Table 2: Cytotoxicity of Selected Benzothiazole Derivatives
| Compound Class | Cell Line | Observation |
| 2-substituted 6-fluorobenzo[d]thiazoles | HepG2, MCF-7 | Toxicity evaluated to determine the ratio between biological activity and toxicity. nih.gov |
| Diamidino-substituted thiophene (B33073) based benzothiazoles | Normal human fibroblasts, MiaPaCa-2, MCF-7 | Low cytotoxic effects on normal fibroblasts; strong anti-proliferative effects on cancer cell lines. nih.gov |
Pharmacophore Modeling and Rational Drug Design Principles Based on Mechanistic Data
Pharmacophore modeling is a powerful tool in rational drug design, helping to identify the essential structural features of a molecule required for its biological activity. nih.gov This approach is used to design new molecules with improved potency and selectivity.
For benzothiazole derivatives, pharmacophore models have been developed for various targets. For instance, in the context of antitubercular drug discovery, a pharmacophore model for DprE1 inhibitors has been generated. nih.gov This model highlights the importance of specific chemical features, such as aromatic centers and hydrogen bond donors, for effective inhibition of the enzyme.
The process of pharmacophore modeling can be either structure-based or ligand-based. nih.gov In the structure-based approach, the three-dimensional structure of the target protein is used to define the key interaction points. In the ligand-based approach, a set of active molecules is superimposed to identify common chemical features. These models can then be used for virtual screening of compound libraries to identify new potential drug candidates. nih.gov
Advanced Applications in Organic Synthesis and Coordination Chemistry
2-Fluorobenzo[d]thiazol-7-ol as a Key Building Block for Complex Molecule Synthesis
The benzothiazole (B30560) nucleus is a privileged scaffold in medicinal and materials chemistry, frequently utilized as a starting point for the synthesis of more complex molecules. The functional groups on the benzothiazole ring, such as amino, hydroxyl, and halo groups, offer reactive sites for further chemical modifications. These modifications can lead to a diverse array of therapeutic agents and functional materials.
For instance, the synthesis of various benzothiazole derivatives often involves reactions like nucleophilic substitution, amide bond formation, and cross-coupling reactions. These methods allow for the introduction of diverse functionalities, enabling the exploration of the chemical space around the core structure. While these general principles apply to the synthesis of complex molecules from benzothiazole building blocks, specific examples detailing the use of This compound in such synthetic routes are not prominently documented. The presence of the fluorine atom at the 2-position and the hydroxyl group at the 7-position theoretically provides unique reactivity and potential for hydrogen bonding, but its exploitation in complex synthesis is yet to be extensively reported.
Role in the Development of Chemosensors and Molecular Probes
The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the development of chemosensors and molecular probes. nih.govnih.gov These sensors can detect specific ions or molecules through changes in their fluorescence or color upon binding. The design of such sensors often involves functionalizing the benzothiazole core with a receptor unit that selectively interacts with the target analyte.
For example, a benzothiazole-based sensor has been developed for the detection of cyanide ions (CN⁻) in environmental water samples and living cells. nih.gov Another study reported novel benzothiazole-based fluorescent sensors for the detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.gov The signaling mechanism in these sensors is often based on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT).
While the benzothiazole framework is clearly a versatile platform for chemosensor design, there are no specific reports on the use of This compound for this purpose. The specific electronic properties imparted by the 2-fluoro and 7-hydroxy substituents could potentially be harnessed for the selective detection of certain analytes, representing an unexplored area of research.
Q & A
Q. What are the common synthetic routes for 2-Fluorobenzo[d]thiazol-7-ol?
Methodological Answer: The synthesis typically involves cyclization of fluorinated aniline precursors. For example, 2-amino-4-fluorobenzo[d]thiazol-7-ol can be alkylated using 1-iodopropane in acetonitrile under reflux (50°C, 12 hours) with potassium carbonate as a base, yielding 65% product after purification by column chromatography . Alternative routes may utilize chloroacetyl chloride for intermediate formation, as seen in related fluorobenzothiazole syntheses .
Key Reaction Conditions Table:
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For example:
- ¹H NMR in CDCl₃ resolves aromatic protons (δ 6.96–6.51 ppm) and alkyl chains (δ 4.03–1.06 ppm) .
- IR identifies functional groups (e.g., NH stretch at 3454 cm⁻¹, C=O at 1637 cm⁻¹) .
- Hirshfeld surface analysis can quantify intermolecular interactions (e.g., hydrogen bonds) in crystalline forms of analogs .
Q. What are the key physicochemical properties of this compound?
Methodological Answer: Key properties include:
- Molecular weight : ~193.2 g/mol (calculated from C₇H₅FNO₃S).
- Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) .
- Stability : Sensitive to oxidation; requires storage at –20°C under inert conditions .
Advanced Research Questions
Q. How can solvent-free conditions improve the synthesis of fluorinated benzothiazoles?
Methodological Answer: Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) enhances atom economy and reduces waste. For fused thiazoles, this method achieves yields >80% under mild conditions (60°C, 4h) .
Optimization Table:
| Condition | Traditional Method | Solvent-Free Method | Advantage | Source |
|---|---|---|---|---|
| Reaction Time | 12–24h | 4–6h | Faster kinetics | |
| Yield | 60–70% | >80% | Higher efficiency | |
| Waste | High solvent use | Minimal | Eco-friendly |
Q. What strategies address contradictions in biological activity data for fluorinated benzothiazole derivatives?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) require:
- Systematic dose-response studies to validate activity thresholds.
- Structural analogs comparison to isolate substituent effects (e.g., fluoro vs. chloro at position 2) .
- Meta-analysis of published data to identify trends (e.g., fluorination enhances anti-inflammatory activity in imidazo[2,1-b]thiazoles) .
Case Study Table:
Q. How do structural modifications at the 7-hydroxy position affect the compound’s reactivity?
Methodological Answer: The 7-OH group is critical for hydrogen bonding and metabolic stability:
- Alkylation (e.g., propoxy substitution) reduces polarity, enhancing membrane permeability .
- Acetylation protects the hydroxyl group during synthetic steps but may lower bioavailability .
Modification Impact Table:
| Derivative | Modification | Effect | Application | Source |
|---|---|---|---|---|
| 7-Propoxy | Increased lipophilicity | Improved CNS penetration | Neuroactive agents | |
| 7-Acetoxy | Enhanced stability | Prodrug development | Anticancer leads |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
